Triasulfuron

Descripción general

Descripción

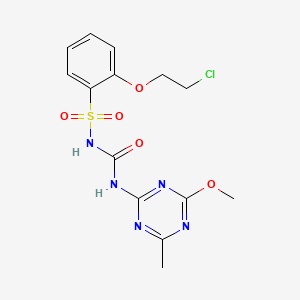

Triasulfuron is a selective sulfonylurea herbicide primarily used for controlling broad-leaved weeds and some grass weeds in cereal crops. It is absorbed by the leaves and roots of plants and translocated to the meristems, where it inhibits cell division and growth by interfering with the biosynthesis of essential branched-chain amino acids such as valine and isoleucine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triasulfuron is synthesized through a multi-step process involving the reaction of 2-chloroethoxybenzenesulfonamide with 4-methoxy-6-methyl-1,3,5-triazin-2-amine. The reaction typically involves the use of solvents like acetonitrile and methanol, and the process is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions. The product is then purified using techniques such as crystallization and filtration to achieve the desired purity levels. The final product is formulated into various herbicidal preparations for agricultural use .

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis is a major route of triasulfuron degradation, especially in soil environments .

Key aspects of this compound hydrolysis:

-

pH Dependence Hydrolysis is highly pH-sensitive, occurring more rapidly under acidic conditions (pH 5.2-6.2) than under neutral or moderately alkaline conditions (pH 8.2-9.4). The rate increases rapidly at pH values exceeding 10.2 .

-

Reaction Order The reaction follows first-order kinetics and is pH-dependent .

-

Primary Degradation Pathway The cleavage of the sulfonylurea bridge is the primary degradation pathway . Minor pathways such as O-demethylation and the opening of the triazine ring can also occur .

-

Hydrolysis Products Studies have identified five metabolites resulting from hydrolysis. The distribution of these products is pH-dependent .

Microbial Degradation

Microbial degradation is another significant pathway for this compound breakdown in soil .

Key points regarding microbial degradation:

-

Influence of Soil Amendments Soil amendments like sewage sludge (SS) and green compost (GC) can affect microbial activity and, consequently, this compound degradation rates .

-

Dissipation Kinetics this compound dissipation typically follows a single first-order kinetics model . The half-life (DT50) values can vary depending on soil conditions and amendments .

-

Microbial Activity Soil microbial biomass, dehydrogenase activity (DHA), and respiration rates can increase in soils amended with SS and GC compared to unamended soil .

-

Degradation Products Microbial degradation can lead to the cleavage of the urea bridge and degradation of the sulfonylamide linkage, producing compounds such as 2-amino-4,6-dimethoxypyrimidine .

Photolysis

While the provided documents do not offer specific details on this compound photolysis, the substance is susceptible to photodegradation, where the breakdown of the compound occurs through exposure to sunlight .

Environmental Fate

Environmental factors play a crucial role in the degradation of this compound .

Important considerations include:

-

Soil Type Different soil types, particularly their organic matter and clay content, influence the degradation rate of this compound .

-

Terrestrial Field Dissipation Studies focus on the parent compound, this compound, and its degradation products in various environmental matrices .

-

Mobility this compound's mobility in soil affects its persistence and potential for runoff, influencing its environmental impact .

Analytical Methods

Analytical methods are essential for studying the chemical reactions and degradation of this compound .

Common techniques include:

-

HPLC High-Performance Liquid Chromatography is used to quantify this compound and its metabolites . Detection methods include diode array (DAD) and mass spectrometry (MS) .

-

LC-MS/MS Liquid chromatography with tandem mass spectrometry is employed for identifying and quantifying this compound and its degradation products .

-

Extraction Methods Efficient extraction methods are necessary to isolate this compound from soil and water samples for analysis .

Aplicaciones Científicas De Investigación

Triasulfuron has a wide range of applications in scientific research, including:

Agricultural Research: Used to study the effects of herbicides on weed control and crop yield.

Environmental Studies: Investigated for its impact on soil microbial communities and its degradation in different soil types.

Biochemical Research: Utilized to understand the inhibition of branched-chain amino acid biosynthesis in plants.

Industrial Applications: Employed in the development of new herbicidal formulations and the study of herbicide resistance in weeds.

Mecanismo De Acción

Triasulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition leads to the cessation of cell division and growth in susceptible plants. The compound is absorbed by the leaves and roots and translocated to the meristems, where it disrupts the normal metabolic processes .

Comparación Con Compuestos Similares

Bensulfuron-methyl: Another sulfonylurea herbicide with similar mode of action but used primarily in rice paddies.

Sulfosulfuron: Used for controlling weeds in wheat and barley, with a similar mechanism of action.

Uniqueness of Triasulfuron: this compound is unique in its high selectivity for broad-leaved weeds and its effectiveness at low application rates. It also has a relatively low environmental impact compared to other herbicides, making it a preferred choice for sustainable agriculture .

Actividad Biológica

Triasulfuron is a sulfonylurea herbicide widely used for controlling broadleaf and grassy weeds in various crops. Its biological activity is primarily characterized by its mode of action, metabolism, environmental behavior, and effects on non-target organisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Mode of Action

This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plant species. Studies have demonstrated that this compound effectively disrupts the growth of various weeds, making it a valuable tool in agricultural weed management .

Metabolism and Excretion

The metabolism of this compound has been extensively studied, particularly in mammalian systems. Research indicates that this compound is primarily excreted through urine (70-99%) within 24 hours post-exposure, with minimal residues found in tissues (<0.1% of administered dose) . The major excretion product is the unchanged compound, highlighting its stability in biological systems.

Table 1: Summary of Metabolism Studies on this compound

Environmental Impact

This compound's mobility and persistence in soil are influenced by organic matter content. Studies indicate that higher organic matter levels can reduce the herbicide's biological activity, affecting its efficacy against weeds . Additionally, research has shown that this compound can impact soil microbial communities, potentially altering ecosystem dynamics .

Table 2: Influence of Soil Properties on this compound Activity

| Soil Property | Effect on this compound Activity |

|---|---|

| Organic Matter Content | Inversely related to activity |

| Soil pH | Affects herbicide degradation |

Effects on Non-Target Organisms

The safety profile of this compound has been assessed through various toxicological studies. Notably, it has been found to be non-mutagenic in several assays, including the Ames test and mammalian cell studies . However, there are concerns regarding its impact on non-target plant species and soil microorganisms, which can lead to shifts in community structure and function.

Case Studies

- Impact on Soil Microbial Communities : A study investigated the effects of this compound application on soil microbial diversity. Results indicated a significant alteration in microbial community composition following herbicide application, suggesting potential long-term ecological consequences .

- Weed Resistance Management : Research focused on the effectiveness of this compound against glyphosate-resistant weed populations. The findings highlighted that integrating this compound into weed management strategies could enhance control over resistant species while mitigating resistance development .

Propiedades

IUPAC Name |

1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPFESVZMSQIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024345 | |

| Record name | Triasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.5 g/L (pH 7) at 20 °C, In water, 32 mg/L (pH 5), 815 mg/L (pH 7), 13,500 mg/L (pH 8.2) at 25 °C, Solubility (g/L at 25 °C): Acetone 14, dichloromethane 36, ethyl acetate 4.3); Solubility (mg/L at 25 °C): ethanol 420, n-octanol 130, n-hexane 0.04, toluene 300 | |

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cu cm | |

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: 7.5X10-13 mm Hg at 20 °C, Vapor pressure: 2.25X10-10 mm Hg at 25 °C (based on the Knudsen diffusivity (m sq/sec) measured value for triasulfuron's close analog Chlorsulfuron), <1.5X10-8 mm Hg at 25 °C (OECD Guideline Method 104) | |

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder | |

CAS No. |

82097-50-5 | |

| Record name | Triasulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82097-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triasulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082097505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIASULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/299LHF498M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178.1 °C (decomposes), Melting point: 186 °C | |

| Record name | Triasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triasulfuron exert its herbicidal effect?

A1: this compound acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. [] This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). [, ] By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to the inhibition of cell division and plant growth. [, ]

Q2: What are the visible symptoms of this compound application on susceptible plants?

A2: this compound typically causes initial growth retardation, followed by chlorosis (yellowing of leaves) and necrosis (tissue death). [] Death usually occurs 3-4 weeks after application. []

Q3: Does the developmental stage of the target plant influence this compound's effectiveness?

A3: Yes, research suggests that younger plants are generally more susceptible to this compound than older plants. [] This is attributed to the downregulation of specific metabolic pathways involved in this compound detoxification as the plant matures. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H18ClN5O6S2, and its molecular weight is 463.9 g/mol.

Q5: How does the pH of the soil affect this compound persistence?

A5: this compound is more persistent in neutral or weakly basic soils compared to acidic soils. [] Its degradation is generally faster in acidic soils. [, ]

Q6: Does the organic matter content of soil influence this compound activity?

A6: Yes, higher organic matter content in soil generally reduces this compound's bioavailability and mobility. [, , , , ] This is attributed to the increased adsorption of the herbicide to organic matter, reducing its availability for plant uptake. [, ]

Q7: How does soil temperature affect this compound degradation?

A7: this compound degradation is generally faster at higher temperatures. [, , ] Studies indicate that degradation rates are more influenced by soil temperature than by moisture content. []

Q8: What structural features of this compound contribute to its herbicidal activity?

A8: The sulfonylurea bridge and specific groups on the phenyl ring of the this compound molecule are crucial for its herbicidal activity. [] Modifications to these groups can significantly impact its efficacy. []

Q9: How does formulation affect the efficacy of this compound?

A9: Different formulations of this compound, such as wettable granules (WG), have been developed to improve its handling and application. [] The choice of formulation can impact factors like dust reduction, solubility, and dispersion in water, ultimately affecting its performance in the field.

Q10: How is this compound absorbed by plants?

A10: this compound can be absorbed by both the roots and shoots of developing seedlings. [] Its uptake and translocation within the plant can be affected by factors like plant species, growth stage, and environmental conditions. []

Q11: What bioassay techniques are commonly used to assess this compound residues in soil?

A11: Bioassays using sensitive plant species like sunflower (Helianthus annuus), turnip (Brassica rapa), or lentil (Lens culinaris) are frequently employed to determine the presence and concentration of this compound residues in soil. [, ] These assays rely on measuring parameters such as root growth or dry matter accumulation as indicators of herbicide activity. [, ]

Q12: Has resistance to this compound been observed in weed populations?

A12: Yes, reduced efficacy of this compound has been observed in some weed populations, particularly Italian ryegrass (Lolium multiflorum) in certain regions. [] This resistance is attributed to the selection pressure from continuous use of ALS-inhibiting herbicides, leading to the evolution of less sensitive biotypes. []

Q13: What is known about the toxicity of this compound to aquatic organisms?

A13: Studies indicate that this compound exhibits varying toxicity to different aquatic organisms. [] While it shows no significant effects on Daphnia magna and Vibrio fischeri, primary producers like Lemna minor, Pseudokirchneriella subcapitata, and Chlorella vulgaris are highly sensitive to this compound. []

Q14: How does this compound degrade in the environment?

A14: this compound degradation in soil primarily involves microbial activity. [, , ] The rate of degradation is influenced by factors such as soil pH, temperature, organic matter content, and microbial population. [, , ]

Q15: Can amending soils with compost affect the fate of this compound?

A15: Yes, amending soils with compost can alter the adsorption and degradation of this compound. [] The presence of compost, particularly its humic acid and hydrophobic dissolved organic matter fractions, can increase this compound adsorption to the soil, potentially affecting its bioavailability. []

Q16: What is the relationship between soil properties and this compound adsorption?

A17: this compound adsorption is generally greater in soils with higher clay and organic matter content and lower pH. [, , , ] These soil properties can bind this compound molecules, reducing their mobility and availability for plant uptake. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.